methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate
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Overview
Description
Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropanecarbonyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The phenyl ring and cyclopropanecarbonyl group may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
- Methyl (E)-3-[4-(cyclopropylcarbonyl)phenyl]prop-2-enoate
- Methyl (E)-3-[4-(cyclobutanecarbonyl)phenyl]prop-2-enoate
- Methyl (E)-3-[4-(cyclopentanecarbonyl)phenyl]prop-2-enoate
Comparison: Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct steric and electronic properties compared to its analogs with larger cycloalkyl groups. This can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13(15)9-4-10-2-5-11(6-3-10)14(16)12-7-8-12/h2-6,9,12H,7-8H2,1H3/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONYUUWYHVFHY-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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